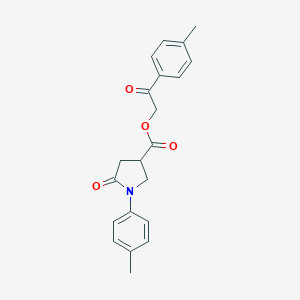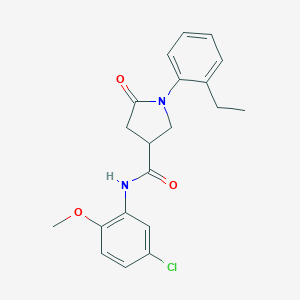
2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMPOC or MDPPOC and is synthesized through a specific method that involves the use of various reagents and solvents.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to have potential as an anti-cancer agent. Furthermore, this compound has been reported to have antimicrobial activity against various strains of bacteria and fungi.
Mechanism of Action
The exact mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not well understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by inhibiting the activity of enzymes involved in the biosynthesis of these mediators. Additionally, this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate have been extensively studied. It has been reported to reduce inflammation, pain, and fever in animal models. It has also been found to have a cytotoxic effect on cancer cells. Furthermore, this compound has been found to have antimicrobial activity against various strains of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its potential as a novel therapeutic agent for various diseases and its antimicrobial properties. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to investigate its potential as an anti-cancer agent in clinical trials. Another potential direction is to explore its potential as an antimicrobial agent in the treatment of various bacterial and fungal infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis method for improved yields and purity.
Conclusion:
In conclusion, 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to obtain high yields of the compound with good purity. This compound has been found to exhibit anti-inflammatory, analgesic, antipyretic, anti-cancer, and antimicrobial activities. Further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential as a novel therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2,3-dimethylphenylacetonitrile with 4-methylbenzaldehyde in the presence of sodium ethoxide. The resulting product is then treated with ethyl chloroformate and pyrrolidine to obtain the final product. This synthesis method has been optimized to obtain high yields of the compound with good purity.
properties
Product Name |
2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-14-7-9-17(10-8-14)20(24)13-27-22(26)18-11-21(25)23(12-18)19-6-4-5-15(2)16(19)3/h4-10,18H,11-13H2,1-3H3 |
InChI Key |
PNVRFSHZLHOJIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)





![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)



